Product packaging for 2,3-Dichlorocinnamic acid(Cat. No.:CAS No. 20595-44-2; 34164-42-6)

2,3-Dichlorocinnamic acid

Cat. No.: B3016289
CAS No.: 20595-44-2; 34164-42-6
M. Wt: 217.05
InChI Key: RCEWIEGWGDHVNK-SNAWJCMRSA-N
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Description

Contextualization within Cinnamic Acid Derivatives Research

Research into cinnamic acid derivatives is a vast and dynamic field. nih.gov These compounds are recognized for their versatile chemical structure, which possesses three primary reactive sites: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group. This structural flexibility allows for numerous modifications, leading to a vast library of synthetic and naturally-inspired molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govpkusz.edu.cn The biological efficacy of these derivatives is often closely linked to the nature and position of substituent groups on the cinnamic acid framework. nih.gov

Significance of Halogenated Cinnamic Acids in Chemical and Biological Sciences

The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure is a key strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. derpharmachemica.commdpi.com Halogenation can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability, which can, in turn, enhance its interaction with biological targets and improve its therapeutic potential. mdpi.com

Studies have shown that halogenated cinnamic acids and their derivatives can exhibit potent and sometimes novel biological activities. For instance, the position of halogen substituents on the phenyl ring has been shown to be crucial for the antibacterial and anticancer activities of certain cinnamic acid derivatives. nih.govajol.info In some cases, halogenated derivatives have demonstrated CNS depressant activity. mdpi.com The development of anilides from 4-chlorocinnamic and 3,4-dichlorocinnamic acids was specifically pursued to enhance antibacterial activity. researchgate.net This strategic incorporation of halogens underscores their importance in the rational design of new bioactive compounds. derpharmachemica.combeilstein-journals.org

Research Gaps and Future Directions in 2,3-Dichlorocinnamic Acid Studies

Despite the recognized potential of halogenated cinnamic acids, the academic focus on this compound itself has been limited and highly specific. A significant portion of the available research has investigated the antileishmanial properties of a bornyl ester derivative of this compound. mdpi.comresearchgate.net This research found that while chlorination at the 2,3-positions was tolerated for activity against Leishmania major, the compound was inactive against L. donovani, highlighting the specificity of its biological action. mdpi.com

Table 1: Research Findings for this compound (-)-bornyl ester

Property Value/Observation Source
Physical State Colourless crystals mdpi.comresearchgate.net
Melting Point 86–87 °C mdpi.comresearchgate.net
IR (cm⁻¹) 2930, 2875, 2118, 1711, 1635, 1315, 1178 mdpi.comresearchgate.net
¹H-NMR (CDCl₃) Signals observed at δ (ppm): 0.89, 0.90, 0.95, 1.05–1.09 mdpi.comresearchgate.net

| Biological Activity | Acceptable activity against L. major; No activity against L. donovani | mdpi.com |

In contrast, other dichlorinated isomers have been more broadly investigated. For example, 2,4-dichlorocinnamic acid has been the subject of photochemical studies, specifically examining its photodimerization mechanism. acs.orgacs.org Furthermore, derivatives of 3,4-dichlorocinnamic acid have been synthesized and evaluated for their antibacterial properties. researchgate.net

This disparity reveals significant research gaps for the 2,3-dichloro isomer. There is a clear opportunity for broader investigation into its potential biological activities, including but not limited to anticancer, antifungal, anti-inflammatory, and other enzyme-inhibitory properties. Furthermore, its potential as a precursor in organic synthesis is an underexplored area.

Future research should aim to:

Synthesize and screen a wider array of esters, amides, and other derivatives of this compound to build a comprehensive structure-activity relationship (SAR) profile for various biological targets. nih.gov

Conduct detailed physicochemical studies, including investigations into its photochemical behavior, to compare its properties with other isomers like the 2,4-dichloro variant.

Explore its utility as a building block in the synthesis of more complex molecules, leveraging the unique reactivity conferred by its specific dichlorination pattern.

Closing these research gaps will provide a more complete understanding of this particular molecule and could unlock its potential for future applications in medicine and materials science. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2O2 B3016289 2,3-Dichlorocinnamic acid CAS No. 20595-44-2; 34164-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWIEGWGDHVNK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20595-44-2
Record name trans-2,3-Dichlorocinnamic acid
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Advanced Synthesis Methodologies and Reaction Pathways of 2,3 Dichlorocinnamic Acid

Direct Synthesis Approaches to 2,3-Dichlorocinnamic Acid

The direct synthesis of this compound primarily involves the chlorination of cinnamic acid or its derivatives. This process adds chlorine atoms across the double bond of the cinnamic acid structure.

Mechanistic Investigations of Chlorination Reactions

The chlorination of cinnamic acid is an electrophilic addition reaction. The mechanism can vary depending on the specific chlorinating agent and reaction conditions. Generally, it is understood to proceed through a stepwise mechanism involving a chloronium-ion intermediate, especially when the aromatic ring has electron-donating or weak electron-withdrawing groups. nih.gov However, for substrates with moderate or strong electron-withdrawing groups, a concerted or nucleophilic addition mechanism may be favored. nih.gov

Several chlorine species can be the active electrophile, including molecular chlorine (Cl₂), dichlorine monoxide (Cl₂O), and hypochlorous acid (HOCl). ethz.chresearchgate.net The reactivity of these species towards cinnamic acid derivatives generally follows the order Cl₂O ≈ Cl₂ > HOCl. ethz.ch The pH of the reaction medium significantly influences the dominant chlorine species and, consequently, the reaction kinetics. ethz.ch For instance, Cl₂ is a more significant contributor at lower pH (≤6.0), while Cl₂O plays a more substantial role in the pH range of 6.0 to 7.5, particularly at higher concentrations of free available chlorine. ethz.ch

Computational studies using density functional theory (DFT) have provided deeper insights into the reaction pathways. These studies help in understanding the formation of intermediates and the regioselectivity of the chlorination process. nih.gov The formation of a benzylic carbonium ion-like transition state has been suggested in the slow step of the reaction. niscpr.res.in

Catalytic Systems and Optimized Reaction Conditions

The direct chlorination of cinnamic acid is often facilitated by a catalyst to enhance reaction rates and yields. Iron(III) chloride (FeCl₃) is a commonly used catalyst for this purpose. The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the chlorination.

The choice of solvent and other reaction parameters can be optimized to improve the yield and purity of this compound. While specific optimized conditions for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of halogenation reactions apply. The use of well-defined catalytic systems, such as N-heterocyclic carbene (NHC) copper complexes, has shown advantages in various organic transformations by providing better control over the catalytically active species. rsc.org Although not specifically applied to this reaction in the search results, such advanced catalytic systems could potentially be adapted.

Other synthetic routes towards cinnamic acids in general, which could be adapted for this compound, include the Perkin reaction, Claisen condensation, Knoevenagel-Doebner condensation, and Heck reaction. nih.gov A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent has also been reported. nih.gov

ParameterConditionReference
Starting Material Cinnamic acid or its derivatives
Chlorinating Agent Chlorine gas (Cl₂)
Catalyst Iron(III) chloride (FeCl₃)
Temperature Controlled

Synthesis of this compound Derivatives

The carboxylic acid group and the dichlorinated phenyl ring of this compound allow for various derivatization strategies to produce a range of compounds with potentially unique properties.

Strategies for Functional Group Derivatization

The primary site for functional group derivatization on this compound is the carboxylic acid moiety. This can be readily converted into esters and amides through standard organic reactions.

Esterification Reactions

Esterification of a carboxylic acid like this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. chemguide.co.ukpressbooks.pub The reaction is reversible and is driven to completion by removing the water formed during the reaction. pressbooks.pub

General Esterification Mechanism:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. byjus.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the electrophilic carbonyl carbon. byjus.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. byjus.com

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is often heated to increase the rate of reaction. chemguide.co.uk Alternatively, esters can be formed from the reaction of alcohols with more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides. chemguide.co.uk

ReagentConditionsProductReference
Alcohol (R'OH)Acid catalyst (e.g., H₂SO₄), Heat2,3-Dichlorocinnamate ester chemguide.co.ukpressbooks.pub
Thionyl chloride, then AlcoholPyridine (B92270) may be necessary2,3-Dichlorocinnamate ester publish.csiro.au
Amidation Reactions

Amidation of this compound involves its reaction with an amine to form an amide bond. A direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated."

Several methods exist for activating carboxylic acids for amidation:

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. openstax.org

Coupling Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate amide bond formation. chemistrysteps.comanalis.com.my These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.com The optimization of amidation reactions often involves screening different solvents, temperatures, and concentrations of the coupling reagent. analis.com.my For instance, a study on the amidation of cinnamic acid found optimal conditions using EDC in anhydrous THF at 60°C. analis.com.my

Other Activating Agents: A variety of other reagents can be used for amidation, including 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent, and trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) assisted by ultrasound. beilstein-journals.org

AmineActivating/Coupling ReagentConditionsProductReference
Primary or Secondary AmineThionyl chloride (to form acid chloride)-2,3-Dichlorocinnamide openstax.org
Primary or Secondary AmineDCC or EDCRoom temperature or elevated2,3-Dichlorocinnamide chemistrysteps.comanalis.com.my
Primary or Secondary AmineTCCA/PPh₃Ultrasound2,3-Dichlorocinnamide beilstein-journals.org
Sulfurated Derivative Synthesis

The synthesis of sulfur-containing derivatives of this compound, such as the corresponding thioamides or thiophenes, can be achieved through thionation reactions. These reactions typically involve the replacement of a carbonyl oxygen atom with a sulfur atom.

Key reagents for this transformation include Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P4S10). The general mechanism for thionation using Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to the Wittig reaction, to yield the thiocarbonyl compound and a stable P=O by-product.

While ketones, amides, and lactams are generally more reactive towards Lawesson's reagent, carboxylic acids can also be converted to the corresponding thioacids. The reaction of this compound with a thionating agent like phosphorus pentasulfide would be expected to yield 2,3-Dichlorothiociinnamic acid. These reactions are typically carried out in nonpolar solvents like toluene (B28343) or xylene under reflux conditions. The use of P4S10 can also lead to the formation of various organothiophosphorus compounds. For instance, the reaction of P4S10 with phenols, which are structurally related to the phenyl group in cinnamic acid, can yield O,O-diaryl-dithiophosphoric acids. google.com

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several advanced techniques to improve the synthesis of this compound, focusing on reduced reaction times, increased yields, and enhanced safety profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. cem.com For the synthesis of this compound, microwave irradiation can be effectively applied to classical reactions like the Knoevenagel-Doebner condensation and the Perkin reaction. researchgate.netfrontiersin.org

The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. asianpubs.org In a typical microwave-assisted Knoevenagel-Doebner synthesis of a cinnamic acid derivative, the aldehyde (e.g., 2,3-dichlorobenzaldehyde), malonic acid, and a base like piperidine (B6355638) or ammonium acetate (B1210297) are irradiated in a solvent-free or high-boiling solvent system. frontiersin.orgoatext.commdpi.com This approach often leads to higher yields and cleaner products compared to conventional heating methods. frontiersin.orgasianpubs.org The optimization of microwave parameters such as power, temperature, and hold time is crucial for maximizing product yield and minimizing byproduct formation, such as decarboxylated vinylphenols. frontiersin.orgcem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Cinnamic Acid Derivatives

Reaction Method Reactants Catalyst/Solvent Time Yield Reference
Perkin Reaction Conventional Benzaldehyde, Acetic Anhydride (B1165640) Sodium Acetate 4-8 h Moderate asianpubs.org
Perkin Reaction Microwave Benzaldehyde, Acetic Anhydride Sodium Acetate 5 min 85% asianpubs.org
Knoevenagel Conventional Aromatic Aldehyde, Cyanoacetamide Ammonium Acetate - - oatext.com
Knoevenagel Microwave Aromatic Aldehyde, Cyanoacetamide Ammonium Acetate (solvent-free) 30-60 s 81-99% oatext.com
Knoevenagel-Doebner Microwave Vanillin, Malonic Acid Piperidine/Toluene 20 min 60% frontiersin.org
Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and its derivatives. Enzymes can operate under mild conditions, often leading to products with high purity.

One key enzyme in this context is Phenylalanine Ammonia (B1221849) Lyase (PAL). PAL catalyzes the reversible deamination of L-phenylalanine to form trans-cinnamic acid. agrometodos.comnih.gov This enzymatic reaction can be harnessed to synthesize various substituted cinnamic acids. For instance, PAL has been used in the amination of a variety of cinnamic acids to produce non-natural phenylalanine analogues. frontiersin.org The synthesis of this compound could potentially be achieved by providing 2,3-dichloro-L-phenylalanine to a PAL enzyme system, or more commonly, the reverse reaction where ammonia is added to this compound to produce the corresponding amino acid. d-nb.info High-throughput screening has identified PAL variants with enhanced activity towards electron-deficient substrates like dichlorocinnamic acids.

Another enzymatic approach involves the use of aldolases, such as NahE, which can catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes, including substituted benzaldehydes, to form α,β-unsaturated 2-keto acids. thieme-connect.comthieme-connect.com These keto acids can then be converted into the corresponding cinnamic acid derivatives in subsequent steps. thieme-connect.com

Table 2: Enzymatic Synthesis Approaches for Cinnamic Acid Derivatives

Enzyme Reaction Type Substrate Example Product Example Key Findings Reference
Phenylalanine Ammonia Lyase (PAL) Amination 2,5-Dichlorocinnamic acid 2-Amino-3-(2,5-dichlorophenyl)propanoic acid PAL-A146V variant showed 3-fold higher activity.
Phenylalanine Ammonia Lyase (PAL) Deamination L-Phenylalanine trans-Cinnamic acid The enzyme is at a key branch point between primary and secondary metabolism. agrometodos.com
NahE Aldolase Aldol Condensation Substituted Benzaldehydes, Pyruvate α,β-Unsaturated 2-keto acids Products isolated in >95% yield without further purification. thieme-connect.com
4-Coumarate:CoA Ligase (4CL) Ligation Cinnamic acids, Coenzyme A Cinnamoyl-CoA thioesters A promiscuous plant ligase with broad substrate scope. researchgate.net
Photocyclization Reactions of Derivatives

Derivatives of this compound can undergo photochemical reactions, such as photocyclization and photodimerization, upon exposure to UV light. These reactions are valuable for synthesizing more complex molecular architectures like coumarins and cyclobutanes. nih.gov

The photocyclization of ortho-substituted cinnamic acid derivatives is a known route to coumarins. For example, irradiation of methyl 2,6-dichloro-trans-cinnamate leads to photoisomerization to the cis-isomer, which then undergoes photocycloelimination to yield 5-chlorocoumarin. It is proposed that this reaction proceeds through the singlet excited state of the cis-isomer. A similar pathway can be anticipated for derivatives of this compound, which upon irradiation could potentially cyclize to form chlorinated coumarin (B35378) derivatives.

In addition to intramolecular cyclization, cinnamic acid derivatives can undergo intermolecular [2+2] photocycloaddition to form cyclobutane (B1203170) dimers. nih.gov The specific stereochemistry of the resulting dimer is often dictated by the packing of the molecules in the crystalline state. Studies on 2,4-dichlorocinnamic acid have shown that UV irradiation can initiate an irreversible dimerization reaction. acs.org The presence of water can also influence the outcome of these solid-state photoreactions. oup.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon bonds. The Heck reaction, in particular, is a powerful tool for the synthesis of substituted alkenes, including cinnamic acid derivatives. mdpi.com

The synthesis of this compound can be envisioned via a Heck reaction between a 2,3-dihaloaryl compound (e.g., 1-iodo-2,3-dichlorobenzene) and an acrylic acid derivative. The reaction typically employs a palladium catalyst, such as Pd(OAc)2, often in the presence of a phosphine (B1218219) ligand and a base. mdpi.com This method offers a direct route to the cinnamic acid scaffold with control over the stereochemistry of the double bond. Biocompatible Heck coupling protocols have also been developed, allowing for chemo-enzymatic cascade reactions where the synthesized cinnamic acid derivative is used directly in a subsequent biocatalytic step. mdpi.com

Table 3: Heck Reaction for Synthesis of Cinnamic Acid Derivatives

Knoevenagel-Doebner Condensation and Perkin Reaction Modifications

The Knoevenagel-Doebner condensation and the Perkin reaction are classical methods for the synthesis of α,β-unsaturated carboxylic acids. orgsyn.orgnumberanalytics.com Modifications to these reactions have been developed to improve yields and expand their applicability.

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. scirp.org For the synthesis of this compound, 2,3-dichlorobenzaldehyde (B127699) would be condensed with malonic acid. orgsyn.org The use of pyridine as both a solvent and a catalyst in the Doebner modification often facilitates the decarboxylation of the initially formed dicarboxylic acid to yield the final cinnamic acid product. This reaction has been successfully used to prepare various dichlorocinnamic acids, with reported yields for 2,4- and 3,4-dichlorocinnamic acid being 70% and 81%, respectively. orgsyn.org

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. numberanalytics.com To synthesize this compound via this route, 2,3-dichlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. asianpubs.org A modified Perkin reaction can be used for α-substituted cinnamic acids, employing the acid anhydride as both reactant and solvent, often with an amine base. researchgate.net

Table 4: Synthesis of Dichlorocinnamic Acids via Doebner Reaction

Aldehyde Reagents Catalyst/Solvent Yield Reference
m-Nitrobenzaldehyde Malonic Acid Pyridine/Ethanol 75-80% orgsyn.org
2,4-Dichlorobenzaldehyde Malonic Acid Pyridine/Ethanol 70% orgsyn.org
3,4-Dichlorobenzaldehyde Malonic Acid Pyridine/Ethanol 81% orgsyn.org

Oxidation Pathways

The oxidation of this compound can proceed via different pathways depending on the strength and nature of the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the carbon-carbon double bond. This oxidative cleavage would be expected to yield 2,3-dichlorobenzaldehyde and a two-carbon fragment, which could be further oxidized. Under different conditions, oxidation might lead to the formation of other carboxylic acid derivatives with additional functional groups. For instance, oxidative cleavage reactions of cyclic ketones are known to produce dicarboxylic acids. researchgate.netbibliotekanauki.pl

Dimerization and Polymerization Studies

Cinnamic acids are well-known for undergoing [2+2] cycloaddition reactions, particularly photodimerization in the solid state, to form cyclobutane rings (truxinic or truxillic acids). While specific studies on the dimerization of this compound are not widely reported, extensive research on closely related isomers like 2,4-dichlorocinnamic acid and 3,4-dichlorocinnamic acid provides significant insight. oup.comacs.orgresearchgate.net These studies show that irradiation, often with UV light, can initiate an irreversible dimerization in the crystalline state. acs.org The specific stereochemistry of the resulting cyclobutane dimer is highly dependent on the crystal packing of the monomer.

The presence of the cinnamoyl group also makes this compound a potential monomer for polymerization. Polymers derived from cinnamic acid are significant as they often possess photoreactive properties, making them useful as photo-crosslinking materials. nih.govrsc.org The polymerization can proceed through the reactive double bond, leading to polymers with the dichlorophenyl and carboxylic acid groups as pendants on the main chain. Such polymers have potential applications in advanced materials and polymer science. rsc.orgcymitquimica.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2,3 Dichlorocinnamic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2,3-Dichlorocinnamic acid, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, as well as the anisotropic effects of the benzene (B151609) ring.

The protons on the acrylic acid moiety, H-α and H-β, are expected to appear as doublets due to their vicinal coupling. The H-β proton, being closer to the deshielding aromatic ring, would typically resonate at a lower field (higher ppm) than the H-α proton. For the related trans-3,4-dichlorocinnamic acid, these protons are observed at approximately 6.63 ppm and 7.75 ppm. rsc.org A similar pattern is anticipated for the 2,3-dichloro isomer.

The aromatic region would present a more complex pattern. The three protons on the dichlorinated phenyl ring (H-4, H-5, and H-6) would exhibit splitting patterns dictated by their coupling to each other. The electron-withdrawing chlorine atoms at positions 2 and 3 will deshield the adjacent protons. Specifically, H-4 and H-6 are ortho to a chlorine atom, and H-5 is meta, which will influence their respective chemical shifts. The expected splitting would be a doublet for H-6, a triplet (or more accurately, a doublet of doublets) for H-5, and a doublet for H-4.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield position, often above 10-12 ppm, due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-α (CH=CHCOOH)~6.4 - 6.6d~16 (trans coupling)
H-β (CH=CHCOOH)~7.6 - 7.8d~16 (trans coupling)
Ar-H (H-4, H-5, H-6)~7.3 - 7.8m-
-COOH>12s (broad)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing at the lowest field, typically in the range of 165-175 ppm. The olefinic carbons (C-α and C-β) of the acrylic acid chain will be in the 115-150 ppm region. The carbon attached to the phenyl ring (C-β) will be more deshielded than C-α.

The aromatic carbons will have distinct signals based on their substitution. The carbons directly bonded to the chlorine atoms (C-2 and C-3) will be significantly influenced by the electronegativity of the halogen. The ipso-carbon (C-1), to which the acrylic acid group is attached, will also have a characteristic shift. The remaining aromatic carbons (C-4, C-5, C-6) will show shifts based on their position relative to the substituents. For instance, in 2-chlorobenzoic acid, the carbon bearing the chlorine atom appears around 134 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~168 - 172
C-α~120 - 125
C-β~140 - 145
C-1 (ipso)~132 - 136
C-2 (C-Cl)~133 - 137
C-3 (C-Cl)~130 - 134
C-4~128 - 132
C-5~126 - 130
C-6~129 - 133

Multi-dimensional NMR Techniques for Complex Derivative Characterization

For complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. In such cases, multi-dimensional NMR experiments are indispensable for unambiguous structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For a derivative of this compound, COSY would show correlations between H-α and H-β, and among the aromatic protons (H-4, H-5, H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, correlations from the olefinic protons (H-α, H-β) to the carbonyl carbon and the ipso-aromatic carbon (C-1) would confirm the connection of the acrylic acid side chain to the phenyl ring.

These 2D NMR techniques, when used in concert, provide a comprehensive and definitive picture of the molecular structure of complex derivatives. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a "fingerprint" spectrum that is unique to the compound and reveals the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For this compound, several characteristic absorption bands are expected.

The most prominent feature will be the C=O stretch of the carboxylic acid, which is a very strong and sharp band typically appearing around 1700 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid, due to hydrogen bonding, is expected in the region of 3300-2500 cm⁻¹. The C=C stretching of the alkene group will show a band around 1630 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. libretexts.org The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H stretch (Aromatic/Vinylic)3100 - 3000Medium
C=O stretch (Carboxylic Acid)~1700Strong, Sharp
C=C stretch (Alkene)~1630Medium
C=C stretch (Aromatic)1600 - 1450Medium-Weak
C-Cl stretch800 - 600Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive information on its molecular weight and characteristic fragmentation patterns, which aids in its structural elucidation. The presence of two chlorine atoms gives the compound a distinctive isotopic signature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. In the analysis of cinnamic acid derivatives, ESI-MS typically reveals the molecular ion peak, often as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. rsc.org

For this compound (C₉H₆Cl₂O₂), the nominal molecular weight is 216 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region in the mass spectrum will display a characteristic isotopic cluster. The spectrum will show a peak for the molecule containing two ³⁵Cl atoms ([M]), a peak for the molecule with one ³⁵Cl and one ³⁷Cl ([M+2]), and a smaller peak for the molecule with two ³⁷Cl atoms ([M+4]). The approximate intensity ratio of these peaks is 9:6:1.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is selected and fragmented, reveal common fragmentation pathways for cinnamic acids. researchgate.net The most prominent fragmentation is typically the loss of the carboxylic acid group as carbon dioxide (CO₂), a neutral loss of 44 Da. researchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Ion Description Predicted m/z Fragmentation Pathway
Molecular Ion ([M]•⁺) 216 / 218 / 220 Ionization of the parent molecule, showing Cl₂ isotopic pattern.

This data is predicted based on the structure and known fragmentation of similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. While low-resolution mass spectrometry measures nominal mass (to the nearest integer), HRMS can measure mass to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the exact mass is identical to its isomers, such as 3,4-Dichlorocinnamic acid. nih.gov HRMS would be used to confirm the elemental formula C₉H₆Cl₂O₂ by matching the experimentally measured mass to the calculated theoretical mass. nih.gov

Table 2: Nominal vs. Exact Mass of this compound

Parameter Value Source of Information
Elemental Formula C₉H₆Cl₂O₂ -
Nominal Mass 216 amu Based on the most abundant isotope of each element.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of the material.

Single Crystal X-ray Diffraction and Refinement

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is recorded and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be deduced. acs.org The structural model is then refined using computational methods, such as full-matrix least-squares minimization with software like SHELXL, to achieve the best fit with the experimental data.

Table 3: Representative Single Crystal X-ray Diffraction Data for trans-2,4-Dichlorocinnamic Acid

Parameter Value
Chemical Formula C₉H₆Cl₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.394(3)
b (Å) 3.8640(8)
c (Å) 15.548(3)
β (°) 108.75(3)
Volume (ų) 874.8(3)
Z (molecules/unit cell) 4
Final R index [I > 2σ(I)] R1 = 0.0382

Data obtained from the structural study of the isomer trans-2,4-Dichlorocinnamic acid and is presented for illustrative purposes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules with conjugated systems, such as this compound, the most significant electronic transitions are typically π→π*. researchgate.net

The structure of this compound contains a phenyl ring conjugated with the acrylic acid double bond and carbonyl group. This extended π-system is the primary chromophore responsible for its UV absorption. The absorption maximum (λmax) for cinnamic acid derivatives typically falls within the 200-400 nm range. nih.gov The position and intensity of the λmax are influenced by the substitution pattern on the phenyl ring. For cinnamic acid itself, the main absorption band is attributed to a π→π* transition and is observed around 274 nm. researchgate.net It is expected that this compound would exhibit a similar absorption profile.

Table 4: Representative UV-Vis Absorption Maxima for Cinnamic Acid and a Derivative

Compound λmax (nm) Solvent Transition Type
Cinnamic Acid ~274 Methanol π→π*
Allyl Cinnamate (B1238496) 271 - π→π*

Data from related compounds to illustrate the typical absorption range. researchgate.net

Theoretical and Computational Chemistry Applied to 2,3 Dichlorocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dichlorocinnamic acid. By solving approximations of the Schrödinger equation, these methods can accurately predict the molecule's electronic structure, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. scirp.org This method is used to determine the molecule's optimized geometry, corresponding to the minimum energy conformation, and to calculate various energetic properties. For related chlorinated aromatic compounds, DFT has been successfully used to elucidate descriptions of chemical reactivity and molecular structure. scirp.org

Geometry optimization for cinnamic acid and its derivatives is commonly performed using DFT. conicet.gov.ar The process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. For instance, in a study on cinnamaldehyde, a related molecule, the s-trans conformer was identified as being more stable than the s-cis conformer by 7.95 kJ/mol in the gas phase. scielo.org.mx The chlorine atoms at the 2 and 3 positions on the phenyl ring in this compound introduce significant steric and electronic perturbations that influence its preferred conformation. The bulky chlorine atom at the ortho position (C2) can cause the phenyl ring to twist out of plane with the acrylic acid side chain to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for Cinnamic Acid Isomers (Calculated) Note: Data for illustrative purposes based on typical DFT calculations for cinnamic acid derivatives.

Parameter Bond/Angle Typical Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C=C (alkene) ~1.34 Å
C-C (alkene-phenyl) ~1.48 Å
C=O (carbonyl) ~1.21 Å
C-O (hydroxyl) ~1.36 Å
Bond Angle C=C-C (phenyl) ~128°
O=C-O (carboxyl) ~123°
Dihedral Angle C-C-C=C (phenyl-alkene) Varies depending on substitution

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. osti.gov The XC functional approximates the complex many-body electron interactions, and numerous functionals have been developed, each with specific strengths. rsc.org

For organic molecules containing halogens, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable geometries and energies. conicet.gov.arresearchgate.net Other functionals, including the meta-GGA functional M06-2X , have demonstrated high accuracy for thermochemistry and non-covalent interactions in aromatic systems. nih.gov A comparative study on chlorinated chalcones found that B3LYP is fast and provides accuracy in reproducing experimental data. scirp.org For more rigorous studies, double-hybrid functionals may be employed, although at a higher computational cost.

The basis set determines the flexibility given to molecular orbitals. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are common choices. conicet.gov.arresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic nature of bonding, especially for atoms like chlorine and oxygen. Diffuse functions (++) are important for describing anions and systems with diffuse electron density, such as in the carboxylate group upon deprotonation. For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVDZ may also be used. mdpi.com The selection often involves a compromise between the desired accuracy and the computational resources available. spectroscopyonline.com

Table 2: Common DFT Functionals and Basis Sets for Aromatic Carboxylic Acids

Functional/Basis Set Type Common Application
Functionals
B3LYP Hybrid-GGA General purpose, good for geometries and frequencies. scirp.org
M06-2X Hybrid-meta-GGA Good for kinetics, thermochemistry, and non-covalent interactions. nih.gov
PBE GGA Often used in solid-state calculations, reasonable for molecular systems. researchgate.net
ωB97X-D Range-separated Hybrid Good for systems with charge-transfer character and non-covalent interactions. osti.gov
Basis Sets
6-31G(d,p) Pople-style Good balance of cost and accuracy for geometry optimizations. scirp.org
6-311++G(d,p) Pople-style Higher accuracy, includes diffuse functions for anions and weak interactions. conicet.gov.arresearchgate.net
aug-cc-pVDZ Dunning High accuracy, especially for correlated methods, computationally expensive. mdpi.com

The calculated electron density from DFT can be used to predict the reactivity of this compound. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgwuxiapptec.com These maps plot the electrostatic potential onto the electron density surface, using a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). libretexts.org

For this compound, the ESP map would be expected to show:

Negative Potential (Red): Around the carbonyl oxygen and to a lesser extent the hydroxyl oxygen of the carboxylic acid group, due to the high electronegativity of oxygen. The π-system of the phenyl ring also contributes to negative potential above and below the ring plane.

Positive Potential (Blue): Around the acidic proton of the carboxyl group, making it the most likely site for deprotonation. The electron-withdrawing chlorine atoms will also significantly influence the electron distribution on the phenyl ring, affecting its susceptibility to electrophilic aromatic substitution. The α,β-unsaturated system presents another key reactive area, with the β-carbon being a potential site for nucleophilic addition due to conjugation with the carbonyl group. researchgate.net

Exchange-Correlation Functionals and Basis Set Selection

Transition State Analysis for Reaction Pathways

To understand how a reaction proceeds, computational chemists locate and characterize the transition state (TS), which is the highest energy point along a reaction coordinate. niscpr.res.in Transition state analysis is vital for determining reaction mechanisms and calculating activation energy barriers, which control the reaction rate. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

For this compound, several reactions could be analyzed, including:

Electrophilic addition to the C=C double bond: A classic reaction for cinnamic acids. For example, studies on the halogenation of cinnamic acid have suggested a mechanism involving a rate-determining step that forms a benzylic carbonium ion-like transition state. niscpr.res.in The presence of chlorine atoms on the phenyl ring will modulate the stability of this intermediate and thus the activation energy.

Nucleophilic addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack.

Dimerization: Cinnamic acids are known to undergo [2+2] photodimerization in the solid state, and DFT can be used to study the biradical intermediates and transition states involved in forming the cyclobutane (B1203170) ring. mdpi.comresearchgate.net

Calculations would involve optimizing the geometry of the transition state and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.br

Table 3: Illustrative Activation Energies for Reactions of Cinnamic Acid Derivatives Note: These values are representative and highly dependent on the specific reactants, functional, and basis set used.

Reaction Type Reactant System Typical Calculated Activation Energy (kcal/mol)
Electrophilic Addition Cinnamic acid + Br₂ 15 - 25
Decarboxylation Substituted Cinnamic Acid 25 - 35
[2+2] Cycloaddition Cinnamic acid dimer formation > 25 (for thermal, lower for photochemical) researchgate.net

Solvent Effects Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on molecular properties and reactivity. nih.gov Computational models can account for these effects. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) . In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach efficiently captures the bulk electrostatic effects of the solvent.

For this compound, solvent effects are particularly important for:

Acidity (pKa): The stability of the carboxylate anion formed upon deprotonation is highly dependent on the solvent's ability to solvate the charged species. Polar protic solvents like water will strongly stabilize the anion, increasing the acidity.

Conformational Equilibrium: The relative energies of different conformers can change in a solvent. A study on cinnamic acid showed that while the s-cis conformer is favored in the gas phase and in various solvents, its relative energy changes with solvent polarity. scielo.org.mx

Reaction Rates: Solvents can stabilize or destabilize reactants and transition states differently. For reactions involving charged intermediates, like the benzylic carbocation in electrophilic addition, polar solvents can lower the activation energy and accelerate the reaction. niscpr.res.in

More computationally intensive explicit solvent models, where individual solvent molecules are included in the calculation, can be used for cases where specific solute-solvent interactions, like hydrogen bonding, are critical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions. genominfo.orggenominfo.org

For this compound, MD simulations are valuable for exploring:

Conformational Landscapes: MD can explore the different conformations accessible to the molecule at a given temperature. This includes the rotation around the C-C single bonds, such as the bond connecting the phenyl ring to the alkene group and the bond between the alkene and the carboxyl group. This reveals the flexibility of the molecule and the relative populations of different conformers.

Intermolecular Interactions: In condensed phases (liquid or solid) or in solution with other molecules, MD can simulate how this compound interacts with its environment. This can include self-aggregation, where molecules might form dimers through hydrogen bonding between their carboxylic acid groups, or interactions with a biological target.

Binding to Proteins: Cinnamic acid derivatives are often studied as potential enzyme inhibitors. nih.govumsha.ac.ir MD simulations are extensively used to study the stability of a ligand when bound to a protein's active site. genominfo.orggenominfo.org By placing the docked molecule in a simulated physiological environment (water, ions), the simulation can assess the stability of the binding pose over time (e.g., over tens or hundreds of nanoseconds). Analysis of the trajectory can identify key hydrogen bonds, hydrophobic interactions, and the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. genominfo.org For instance, MD simulations of other cinnamic acid derivatives bound to enzymes have shown stable RMSD values below 2 Å over simulation times of 10-100 nanoseconds, indicating a stable binding complex. genominfo.orgumsha.ac.ir

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The goal is to find the optimal binding mode, which is characterized by the lowest free energy of binding. analis.com.my

The binding free energy (ΔG_bind) is a crucial parameter derived from these simulations, indicating the strength of the interaction. It is often calculated by considering various energy components, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. jscimedcentral.com A more negative binding energy suggests a more stable and favorable interaction between the ligand and the target.

In the context of halogenated compounds like this compound, molecular docking studies can elucidate how the presence and position of the chlorine atoms on the cinnamic acid scaffold influence binding affinity and specificity. For instance, studies on related coumarin (B35378) derivatives have shown that substitutions on the aromatic ring significantly impact their inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of molecular docking are widely applied to similar halogenated organic compounds to understand their biological activities. bohrium.comresearchgate.net

The process of molecular docking involves several key steps:

Preparation of the Ligand and Receptor: The 3D structures of both the ligand (this compound) and the target receptor are prepared. This often involves optimizing the geometry of the ligand and ensuring the receptor structure is properly defined. analis.com.my

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various possible conformations and orientations are explored. jscimedcentral.comanalis.com.my

Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest energy is considered the most likely binding mode. jscimedcentral.com

Binding energy calculations can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or by employing more rigorous quantum mechanical calculations. frontiersin.org These calculations provide a more accurate estimation of the binding free energy by considering the solvent effects and the electronic structure of the interacting molecules.

Table 1: Key Concepts in Molecular Docking and Binding Energy Calculations

Term Description
Molecular Docking A computational method to predict the binding orientation of a ligand to a receptor. jscimedcentral.com
Binding Free Energy (ΔG_bind) The energy change upon binding of a ligand to a receptor, indicating the stability of the complex. jscimedcentral.com
Ligand A molecule that binds to a larger molecule, in this case, this compound.
Receptor The larger molecule, typically a protein, to which the ligand binds.
Scoring Function A mathematical function used to rank the different binding poses of a ligand. jscimedcentral.com

Structure-Property Relationship Predictions

The concept that the structure of a molecule dictates its properties is a fundamental principle in chemistry. umass.edu For this compound, its chemical and physical properties are directly influenced by its molecular structure, which includes the cinnamic acid backbone and the two chlorine atoms attached to the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. igi-global.com This approach is particularly useful for predicting the properties of new or untested compounds based on the known properties of similar molecules.

Key structural features of this compound that influence its properties include:

Halogenation: The presence of two chlorine atoms increases the molecule's lipophilicity and alters its electronic properties. The position of the chlorine atoms (2,3-substitution) is crucial, as it affects the electron distribution within the aromatic ring and, consequently, the molecule's reactivity and acidity.

Aromatic Ring: The phenyl group is a key structural component that can engage in various non-covalent interactions, such as pi-stacking, with biological targets.

Carboxylic Acid Group: This functional group is polar and can participate in hydrogen bonding, which is often a critical factor in ligand-receptor interactions.

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For example, research on cinnamic acid derivatives has shown that the type and position of substituents on the phenyl ring can significantly affect their biological activities, such as antileishmanial or antitumor effects. mdpi.comlookchem.com In one study, it was found that chlorination at the 2 and 3 positions was tolerated in terms of antileishmanial activity against L. major. mdpi.com

Table 2: Predicted Physicochemical Properties of Dichlorocinnamic Acid Isomers

Compound Molecular Formula Molecular Weight (g/mol) XLogP3
This compound C9H6Cl2O2 217.05 -
3,4-Dichlorocinnamic acid C9H6Cl2O2 217.05 3.1 nih.gov

Advanced Computational Method Development for Halogenated Organic Acids

The development of advanced computational methods is crucial for accurately predicting the properties and behavior of halogenated organic acids like this compound. These methods aim to overcome the challenges associated with modeling halogen bonds and other non-covalent interactions. acs.org

Halogenated organic compounds are a significant class of molecules with diverse applications and environmental implications. igi-global.comrsc.org Therefore, robust computational tools are needed for their study. Recent advancements in computational chemistry have focused on:

Improved Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for calculating the electronic structure and energies of molecules. arxiv.org The development of new functionals and basis sets continues to improve the accuracy of DFT calculations for halogenated systems. acs.org

Semi-empirical Quantum Mechanical (SQM) Methods: These methods offer a faster alternative to QM methods, making them suitable for high-throughput screening of large numbers of molecules. acs.org

Force Field Development: For molecular dynamics simulations, accurate force fields that can properly describe halogen bonding are essential.

Hybrid QM/MM Methods: These methods combine the accuracy of QM for the reactive part of a system with the efficiency of molecular mechanics (MM) for the larger environment, providing a powerful tool for studying enzymatic reactions and ligand binding.

The study of halogen bonding, a non-covalent interaction involving a halogen atom, is a key area of research in this field. acs.org Understanding and accurately modeling these interactions are critical for predicting the binding affinities and mechanisms of action of halogenated compounds.

Table 3: Computational Methods for Studying Halogenated Organic Acids

Method Description Application
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of molecules. arxiv.org Accurate prediction of molecular properties and reaction energies.
Quantitative Structure-Activity Relationship (QSAR) A method to correlate chemical structure with biological activity. igi-global.com Prediction of toxicity and other biological properties.
Molecular Dynamics (MD) Simulation A computational method for studying the physical movements of atoms and molecules. bohrium.com Analysis of conformational changes and binding stability.
Free Energy Perturbation (FEP) A method to calculate free energy differences between two states. frontiersin.org Calculation of binding free energies.

The continuous development of these computational methods will undoubtedly enhance our understanding of this compound and other halogenated organic compounds, facilitating their potential application in various scientific and industrial fields.

Research Applications of 2,3 Dichlorocinnamic Acid in Advanced Materials Science

Utilization in Specialty Chemical and Intermediate Synthesis

2,3-Dichlorocinnamic acid serves as a valuable precursor and reagent in organic synthesis for the creation of more complex molecules and specialty chemicals. Its inherent reactivity, stemming from the carboxylic acid function and the dichlorinated double bond, allows for a range of chemical transformations. The presence of chlorine atoms, which are good leaving groups and electron-withdrawing in nature, significantly influences the compound's reactivity compared to unsubstituted cinnamic acid.

The compound can undergo several types of reactions:

Substitution Reactions: The chlorine atoms on the vinylic positions can potentially be substituted by various nucleophiles. This allows for the introduction of different functional groups, leading to a diverse library of cinnamic acid derivatives that are not easily accessible through other synthetic routes.

Reduction Reactions: The carbon-carbon double bond can be reduced to form the corresponding 2,3-dichlorophenylpropanoic acid derivatives. This transformation is useful for creating saturated structures while retaining the dichlorinated phenyl core.

Oxidation Reactions: The alkene moiety can be subjected to oxidative cleavage, leading to the formation of substituted benzoic acid derivatives, which are themselves important intermediates in the chemical industry.

Esterification and Amidation: The carboxylic acid group readily reacts with alcohols and amines to form esters and amides, respectively. This is a fundamental step for incorporating the 2,3-dichlorocinnamate moiety into larger molecular architectures, including polymers.

Heterocyclic Synthesis: Halogenated cinnamic acids can be precursors for heterocyclic compounds. For instance, other isomers like 2,6-dichlorocinnamic acid have been shown to undergo photocyclization to form coumarins. researchgate.net Similar intramolecular cyclization pathways could potentially be explored for this compound to synthesize novel chlorinated heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. uou.ac.in

The role of dichlorinated cinnamic acids as intermediates for agrochemicals and pharmaceuticals is well-established for other isomers, suggesting a similar potential for the 2,3-dichloro variant.

Reaction TypeReactant(s)Potential Product ClassSignificance
SubstitutionNucleophiles (e.g., -OH, -OR)Functionalized Cinnamic Acid DerivativesCreates novel building blocks with varied properties.
ReductionReducing Agents (e.g., H₂)Dichlorophenylpropanoic AcidsAccess to saturated analogues.
Esterification/AmidationAlcohols/AminesCinnamate (B1238496) Esters/AmidesKey for monomer and polymer synthesis.
CyclizationIntramolecular reaction (e.g., light-induced)Chlorinated Heterocycles (e.g., Coumarins)Synthesis of high-value compounds for life sciences. researchgate.net

Integration into Polymeric Materials

The cinnamoyl group is a well-known photoresponsive unit, making cinnamic acids valuable monomers for macromolecular synthesis. researchgate.net The integration of this compound into polymer chains can be used to develop advanced materials with unique thermal, mechanical, and photoreactive properties.

Polymers based on cinnamic acid derivatives can be synthesized through several routes. Cinnamic acids that also contain a hydroxyl group can undergo polycondensation to form polyesters. researchgate.net Alternatively, the cinnamate moiety can be introduced as a pendant side chain by first creating a polymer backbone (e.g., a poly(vinyl alcohol) or polystyrene) and then attaching the cinnamic acid derivative through its carboxyl group. researchgate.net

For this compound, it could be chemically modified to create a bifunctional monomer suitable for step-growth polymerization. For example, reduction of the carboxylic acid to an alcohol would yield a molecule that could be polymerized with a dicarboxylic acid. The resulting polymers, such as polyesters or polyamides, would feature the dichlorocinnamate group as a repeating unit. The presence of two chlorine atoms on the polymer backbone is expected to influence several properties:

Thermal Stability: Halogenated polymers often exhibit increased thermal stability and flame retardancy.

Solubility: The polarity and steric bulk of the dichloro-substituents would alter the polymer's solubility in various organic solvents.

Glass Transition Temperature (Tg): The rigid structure of the dichlorophenyl group would likely increase the polymer's Tg, making it suitable for applications requiring dimensional stability at higher temperatures.

Polymerization StrategyRole of Cinnamic Acid DerivativeResulting Polymer TypePotential Impact of 2,3-Dichloro Substitution
PolycondensationAs a bifunctional monomer (e.g., hydroxy-cinnamic acid)Polyesters, PolyamidesEnhanced thermal stability, modified solubility. researchgate.net
Chain-growth PolymerizationAs a functional monomer (e.g., cinnamoyl ethyl methacrylate)Vinyl polymers (e.g., acrylates)Introduces photoreactivity and halogen-specific properties. libretexts.org
Post-polymerization FunctionalizationAs a pendant group attached to an existing polymerFunctionalized polymers (e.g., cinnamoylated PVA)Allows precise control over the density of photo-crosslinkable sites. researchgate.net

The most significant feature of cinnamic acid-based polymers is their photoreactivity. Upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm, the carbon-carbon double bonds of adjacent cinnamate groups can undergo a [2+2] cycloaddition reaction. nih.gov This process forms a cyclobutane (B1203170) ring, creating a cross-link between polymer chains. This photocrosslinking transforms a soluble, linear polymer into an insoluble, three-dimensional network. This principle is the foundation for the use of cinnamate-based polymers as photoresists in microlithography.

The photodimerization of dichlorocinnamic acid isomers has been a subject of study. Research on 2,4-dichlorocinnamic acid has shown that the dimerization process in the solid state can be heterogeneous, leading to a loss of crystalline order during the reaction. acs.org The electronic and steric effects of the 2,3-dichloro substitution on the cinnamic acid moiety would likely modulate this photoreactivity. The electron-withdrawing chlorine atoms can affect the excited state of the double bond, while their steric bulk can influence the geometric alignment required for the cycloaddition to occur. This provides a handle to fine-tune the photosensitivity and the properties of the resulting cross-linked material. Furthermore, the photocleavage of the cyclobutane rings can often be induced by irradiation with shorter wavelength UV light (<260 nm), offering a degree of reversibility to the cross-linking process. nih.gov

Design and Synthesis of Cinnamic Acid Derivative-Based Polymers

Role in Nanomaterial Development

Nanomaterials often require surface modification to improve their stability, dispersibility, and compatibility with a host matrix. Molecules with anchoring groups, such as carboxylic acids, are ideal for this purpose. scirp.org this compound can be employed to functionalize the surface of various nanoparticles.

For instance, metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) have surface hydroxyl groups that can react with the carboxylic acid of this compound to form a stable bond. researchgate.netnih.gov This process coats the nanoparticle with a layer of dichlorocinnamate groups. This surface functionalization can impart new properties to the nanoparticles:

Dispersion: The hydrophobic dichlorophenyl groups can improve the dispersion of the nanoparticles in non-polar organic solvents or polymer matrices.

Reactivity: The photoreactive double bond on the nanoparticle surface can be used to graft the particles onto a polymer matrix via UV irradiation, leading to robust nanocomposites.

Hybrid Material Synthesis: These functionalized nanoparticles can act as "nano-crosslinkers." When dispersed in a solution of a linear polymer, UV exposure could initiate cross-linking reactions between the nanoparticles and the polymer chains, forming a hybrid organic-inorganic network.

Nanomaterial StrategyDescriptionRole of this compoundPotential Application
Surface FunctionalizationCoating inorganic nanoparticles (e.g., SiO₂, Fe₃O₄) with the molecule. scirp.orgnih.govSurface modifying agent, providing hydrophobicity and photoreactivity.Enhanced fillers for composites, stable colloidal suspensions.
Polymer-based NanoparticlesUsing a derivative as a monomer to form polymeric nanoparticles.Monomeric building block.Drug delivery systems, nanoreactors. sigmaaldrich.com
Nano-crosslinkerDispersing functionalized nanoparticles within a polymer matrix to be cross-linked by light.Photo-activated cross-linking agent.Photopatternable hybrid materials, coatings with high scratch resistance.

Advanced Composites and Hybrid Materials Incorporating Derivatives

Advanced composites are materials made from two or more constituent materials with significantly different physical or chemical properties which, when combined, produce a material with characteristics different from the individual components. Typically, they consist of a reinforcement phase (e.g., carbon or glass fibers) embedded in a matrix phase (e.g., a polymer). toraytac.com

Derivatives of this compound can be incorporated into advanced composites in several ways:

As the Polymer Matrix: Polymers synthesized from this compound derivatives, as described in section 5.2, can serve as the matrix material. The inherent properties of the dichlorinated polymer, such as high thermal stability, flame retardancy, and photoreactivity, would be imparted to the final composite. A photoreactive matrix could allow for "cure-on-demand" processing, where the composite is shaped and then hardened using UV light.

As a Filler/Additive: Nanoparticles functionalized with this compound (section 5.3) can be incorporated as fillers into a conventional polymer matrix. These nanofillers can significantly enhance the mechanical properties (e.g., strength, stiffness) and thermal stability of the composite. rsc.org

These strategies allow for the creation of advanced hybrid materials and composites where the specific properties of this compound—its halogen content and photoreactivity—are leveraged to achieve enhanced performance characteristics.

ComponentRole of this compound DerivativeResulting Benefit
Polymer MatrixForms the polymer backbone of the matrix.Improved thermal stability, flame retardancy, and photo-curable properties. toraytac.com
Reinforcement FillerFunctionalizes nanoparticles dispersed within the matrix.Enhanced mechanical strength and toughness of the composite. rsc.org
Interfacial Agent (Sizing)Coats reinforcing fibers to improve matrix adhesion.Stronger fiber-matrix interface, leading to better overall composite performance.

Biological Activity and Mechanistic Research of 2,3 Dichlorocinnamic Acid and Its Derivatives in Vitro/preclinical Focus

Anti-Cancer and Cytotoxic Activity Investigations

Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest, Target Identification)

The cytotoxic effects of cinnamic acid derivatives are often linked to their ability to interfere with fundamental cellular processes, leading to cell death. Research into this class of compounds has revealed that their anticancer activities can be attributed to the induction of apoptosis and cell cycle arrest. nih.govnih.govdovepress.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Cinnamic acid derivatives have been shown to trigger this process in various cancer cell lines. nih.govnih.gov For instance, treatment of human nasopharyngeal carcinoma (CNE2) cells with cinnamic acid led to a significant increase in the expression of pro-apoptotic proteins such as KLF6, Fas-L, Bax, p53, and caspase-3. nih.gov Concurrently, a marked reduction in the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway. Similarly, certain cinnamic acid derivatives have been found to induce apoptosis in HeLa cells, accompanied by an increase in reactive oxygen species (ROS) levels. nih.gov The induction of apoptosis can also be mediated by caspase-independent pathways, involving the release of Apoptosis Inducing Factor (AIF) from the mitochondria. wikipedia.org This protein can translocate to the nucleus and cause DNA fragmentation and chromatin condensation, leading to cell death. wikipedia.org

Cell Cycle Arrest: Disruption of the normal cell cycle is another established strategy for eliminating cancer cells. biomolther.org Cinnamic acid and its derivatives have been demonstrated to cause cell cycle arrest, preventing cancer cells from proliferating. nih.govdovepress.comjmb.or.kr Studies on various carcinoma cell lines showed that these compounds can inhibit cell growth by inducing cell death following cell cycle arrest. nih.gov For example, chlorogenic acid, a derivative, was found to induce G1 phase arrest in HT-29 colorectal cancer cells by upregulating the expression of p21 and p53. nih.gov Glycyrrhizic acid, another related compound, also inhibited the proliferation of gastric cancer cells by inducing a G1/S-phase arrest. dovepress.com In human melanoma cells, cinnamic acid treatment resulted in a decreased percentage of cells in the S phase and an increased frequency of hypodiploid cells, indicative of cell death. nih.gov

While these studies provide a general mechanistic framework for cinnamic acid derivatives, specific research detailing the apoptotic and cell cycle effects of 2,3-dichlorocinnamic acid itself is less prevalent in the reviewed literature. However, the known effects of electron-withdrawing groups on the bioactivity of the cinnamic scaffold suggest that these mechanisms are likely relevant. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis for Anti-Cancer Effects

The anticancer potency of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies aim to decipher these influences to guide the design of more effective therapeutic agents. nih.govnih.gov

A general observation is that the presence of electron-withdrawing groups on the aromatic ring can enhance cytotoxic effects against malignant cell lines. nih.gov Halogen atoms, such as chlorine, are a classic example of such groups. mdpi.comresearchgate.net Research on N-benzyl derivatives of flavones, which share structural similarities, revealed that electron-withdrawing groups like chlorine on an associated aniline (B41778) ring enhanced activity against A549 lung cancer cells. mdpi.com Specifically, a 2,3-dichloro substituted compound exhibited the highest activity in that particular study. mdpi.com

For cinnamic acid-harmine hybrids, no clear trend was observed when the substituent on the benzyl (B1604629) group was either electron-donating or electron-withdrawing. nih.gov This indicates that other factors, such as steric effects and the specific cell line being tested, also play a crucial role. The modification of the carboxylic acid group into amides or esters is a common strategy, and the nature of the alcohol or amine used also significantly impacts activity. nih.govbiointerfaceresearch.com For instance, cinnamic acid derivatives with a cyano group on the alcohol or amine part of the molecule showed significant and selective cytotoxicity. nih.gov

While these findings suggest that the 2,3-dichloro substitution pattern is a promising feature for enhancing anticancer activity, comprehensive SAR studies focusing specifically on this compound within a broad and diverse library of derivatives are needed to fully delineate its specific contribution to cytotoxicity.

Antileishmanial Activity Research

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by sandflies. cdc.govwikipedia.org The parasite exists in two main forms: the flagellated promastigote in the insect vector and the non-flagellated amastigote within mammalian host cells. mdpi.comnih.gov The search for new, effective, and less toxic drugs is a global health priority, and natural product scaffolds, including cinnamic acid, are a valuable source of lead compounds. d-nb.infomdpi.com Derivatives of cinnamic acid have demonstrated a range of antiparasitic activities, including promising results against various Leishmania species. nih.gov

Efficacy against Leishmania major and Leishmania donovani Promastigotes

The promastigote is the parasite stage found in the sandfly vector and is commonly used for initial in vitro screening of potential antileishmanial compounds. cdc.govnih.gov Research has shown that derivatives of cinnamic acid can be effective against this stage of the parasite.

In a study evaluating a library of caffeic acid bornyl ester derivatives, the this compound (−)-bornyl ester was tested for its activity. mdpi.com This compound showed acceptable activity against Leishmania major promastigotes, with an IC₅₀ value of 73.5 µM. mdpi.comnih.gov In contrast, the same compound did not exhibit any activity against Leishmania donovani promastigotes. mdpi.com This species-specific difference in activity is a common phenomenon in antileishmanial drug discovery. For comparison, the unsubstituted cinnamic acid bornyl ester was the most active compound in this series, with IC₅₀ values of 39.6 µM against L. major and 15.6 µM against L. donovani. mdpi.com

CompoundTarget OrganismIC₅₀ (µM)
This compound (−)-bornyl ester Leishmania major (promastigotes)73.5 mdpi.comnih.gov
This compound (−)-bornyl ester Leishmania donovani (promastigotes)>100 mdpi.com
Cinnamic acid bornyl ester (unsubstituted)Leishmania major (promastigotes)39.6 mdpi.com
Cinnamic acid bornyl ester (unsubstituted)Leishmania donovani (promastigotes)15.6 mdpi.com
Pentamidine (Control)Leishmania major (promastigotes)82 researchgate.net
Miltefosine (Control)Leishmania major (promastigotes)36.2 researchgate.net

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Evaluation against Amastigote Stages

The clinically relevant stage of the Leishmania parasite is the amastigote, which resides and multiplies within host macrophages. mdpi.comscielo.br Therefore, evaluating the efficacy of compounds against this intracellular form is a critical step in assessing their therapeutic potential. nanomedicine-rj.comfrontiersin.org

While the this compound (−)-bornyl ester was evaluated against promastigotes, specific data on its activity against the amastigote stages of L. major or L. donovani was not available in the reviewed literature. However, other cinnamic acid derivatives from the same study were tested against L. major amastigotes. d-nb.infonih.gov For example, the unsubstituted cinnamic acid bornyl ester (compound 15), the cinnamic acid thymyl ester (compound 19), and the cinnamic acid menthyl ester (compound 20) showed good activity against amastigotes, with the bornyl ester being the most active. d-nb.info This demonstrates that compounds from this chemical class can effectively target the intracellular form of the parasite. d-nb.infoplos.org

Structure-Activity Relationship (SAR) Analysis for Antileishmanial Potency

The antileishmanial potency of cinnamic acid derivatives is highly dependent on their chemical structure, including the substitution pattern on the aromatic ring and the nature of the ester or amide group. mdpi.commdpi.comsemanticscholar.org

Analysis of a library of cinnamic acid esters revealed that an unsubstituted benzene (B151609) ring on the cinnamic acid moiety, as seen in cinnamic acid bornyl ester, was advantageous for good activity against both L. major and L. donovani. mdpi.com Substitutions on the ring generally led to varied outcomes. While para-chloro and para-methoxy substitutions resulted in minor activity against L. major, larger substituents were not well-tolerated. mdpi.com

Chlorination at positions 2 and 3 (as in this compound bornyl ester) was deemed "acceptable" for activity against L. major, though it was less potent than the unsubstituted analog and inactive against L. donovani. mdpi.com This suggests that while di-chlorination is tolerated, it may not be optimal for broad-spectrum antileishmanial activity. The esterifying alcohol group also plays a critical role. Bulky, lipophilic alcohols like borneol and adamantol tended to preserve or enhance activity, whereas smaller alcohols like cyclohexanol (B46403) or aromatic ones like eugenol (B1671780) resulted in inactive compounds. researchgate.net Furthermore, the α,β-unsaturated double bond in the cinnamic acid structure does not appear to be essential for antileishmanial activity, as a saturated analog also showed efficacy. mdpi.comnih.gov

Mechanistic Insights into Anti-Parasitic Action

The mechanisms by which cinnamic acid derivatives exert their antileishmanial effects are multifaceted and can involve targeting various parasite-specific pathways. While the precise mechanism for this compound has not been specifically elucidated, studies on related compounds provide valuable insights.

One proposed mechanism involves the induction of apoptosis-like cell death in the parasite. xiahepublishing.com For example, caffeic acid has been shown to alter the morphology of promastigotes, cause a loss of mitochondrial integrity, increase ROS production, and disrupt the cytoplasmic membrane, all of which are indicative of apoptosis. xiahepublishing.com Eugenol, another related phenolic compound, also induces apoptosis-like death in L. donovani promastigotes. nih.gov

Another potential target is the parasite's unique sterol biosynthesis pathway. mdpi.com Molecular docking studies with other classes of antileishmanial compounds have suggested that enzymes like sterol 14α-demethylase (CYP51) could be a target. scielo.br Furthermore, studies on cinnamamide (B152044) derivatives against L. infantum suggested that aspartyl aminopeptidase (B13392206) and mitochondrial aldehyde dehydrogenase could be likely targets. nih.govnih.gov Disruption of mitochondrial function and oxidative stress are also common mechanisms reported for various phytochemicals against Leishmania. xiahepublishing.comnih.gov

Given the structural similarity, it is plausible that this compound derivatives could share one or more of these anti-parasitic mechanisms of action.

Agricultural and Plant Pathogen Research

The introduction of halogen atoms, such as chlorine, into the molecular structure of cinnamic acid is a known strategy for enhancing antimicrobial and herbicidal properties. researchgate.netresearchgate.net Derivatives of dichlorocinnamic acid have been investigated for their potential applications in agriculture, particularly as antifungal agents and herbicides.

Growth Inhibitory Effects on Plant Pathogens

Cinnamic acid and its derivatives have demonstrated notable antifungal properties. Research into dichlorinated isomers reveals significant potential for controlling plant pathogens. One study highlighted that the addition of a chlorine atom at the 2 or 3-position of the cinnamic acid benzene ring increased the inhibition of mycelial growth in tested fungi. chula.ac.th

Specifically, 2,6-dichlorocinnamic acid was found to be a highly efficient antifungal agent, showing strong activity against the plant pathogens Pestalotiopsis sp. and Phytophthora parasitica, with performance noted as superior to conventional fungicides like captan (B1668291) and iprodione (B1672158) in controlling these specific fungi. chula.ac.thscilit.com

The mechanism for this antifungal activity in cinnamic acid derivatives may involve the inhibition of enzymes unique to fungi. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds. nih.gov Studies have shown that cinnamic acid and some of its derivatives can inhibit the enzymatic activity of CYP53A15 from the sorghum pathogen Cochliobolus lunatus. nih.gov This inhibition disrupts a key metabolic pathway, leading to fungal growth inhibition, making the CYP53 enzyme family a promising target for developing new antifungal agents. nih.gov

Herbicidal Properties and Mechanisms

Several dichlorocinnamic acid derivatives have been noted for their potential herbicidal activity. chula.ac.thnih.gov While the precise mechanism for this compound is not detailed in available research, the action of structurally related synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-documented. researchgate.netmt.gov

These herbicides mimic natural plant auxins, which are hormones that regulate growth and development. mt.govnih.gov At the high concentrations used for herbicidal purposes, synthetic auxins cause uncontrolled and unsustainable growth in susceptible broadleaf (dicot) plants. researchgate.netmt.gov The process involves several key steps:

Receptor Binding: The herbicide binds to specific auxin receptors, primarily F-box proteins like TIR1 (Transport Inhibitor Response 1). nih.gov

Derepression of Genes: This binding leads to the degradation of transcriptional repressor proteins (Aux/IAA proteins). nih.gov

Uncontrolled Growth: The removal of these repressors activates auxin-responsive genes, leading to effects like rapid, uncontrolled cell division, stem curling, leaf withering, and ultimately, plant death. researchgate.netmt.gov

Given the structural similarities, it is plausible that dichlorocinnamic acids could exert herbicidal effects through a similar auxin-mimicking mechanism, though specific research is required for confirmation.

Structure-Activity Relationship (SAR) in Agricultural Applications

Structure-Activity Relationship (SAR) studies help identify the key molecular features required for biological activity. For cinnamic acid derivatives in agricultural applications, several structural aspects have been shown to be important.

Halogenation: The presence, position, and number of halogen substituents on the phenyl ring are critical. The introduction of chlorine is generally associated with increased biological activity. researchgate.netresearchgate.net One study specifically found that adding a chlorine atom at the 2 or 3-position enhanced mycelial growth inhibition of phytopathogenic fungi. chula.ac.th Another study on cephem hybrids found that a 2,5-dichlorocinnamic acid moiety conferred potent inhibitory effects against several Staphylococcus species. nih.gov

Side Chain Modifications: The nature of the acrylic acid side chain is crucial. A study on the parasitic weed Cuscuta campestris showed that reducing the double bond of the side chain (as in hydrocinnamic acid) increased inhibitory activity compared to trans-cinnamic acid, indicating that the saturation of this bond is a key factor. nih.gov

Carboxylic Acid Group: Modifications to the carboxylic acid group, such as conversion to an aldehyde, have been shown to increase antifungal activity. chula.ac.th

These findings collectively suggest that a dichlorinated phenyl ring, combined with specific modifications to the side chain, can be optimized to enhance the desired antifungal or herbicidal effects.

Enzyme Inhibition Studies

The ability of cinnamic acid derivatives to inhibit specific enzymes is a key area of mechanistic research. These studies often involve kinetic analysis to understand the type and potency of inhibition, complemented by computational methods like molecular docking to visualize binding interactions.

Kinetic Analysis of Enzyme Inhibition

Tyrosinase is an oxidoreductase enzyme responsible for browning in fruits and vegetables. nih.gov In a study, 2,4-Dichlorocinnamic acid was identified as a potent inhibitor of the diphenolase activity of this enzyme. The inhibition was found to be a reversible and uncompetitive mechanism. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This type of inhibition becomes more effective at higher substrate concentrations.

Key kinetic parameters determined for 2,4-Dichlorocinnamic acid against mushroom tyrosinase are summarized below. nih.gov

ParameterDescriptionValue
IC₅₀ The concentration of the inhibitor required to reduce enzyme activity by 50%.0.295 mM
Kᵢₛ The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme-substrate complex. A lower value indicates tighter binding and more potent inhibition.0.159 mM
Inhibition Type The mechanism by which the inhibitor reduces enzyme activity.Uncompetitive

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, such as an enzyme. analis.com.my This method helps to visualize the binding conformation and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing insights into the mechanism of inhibition. analis.com.mynih.gov

While specific molecular docking studies of this compound with agricultural enzyme targets are not prevalent in the literature, research on other cinnamic acid derivatives against various enzymes demonstrates the utility of this approach.

Acetylcholinesterase (AChE): In one study, molecular docking suggested that the larvicidal action of certain cinnamic acid anilides, including derivatives of 3,4-dichlorocinnamic acid, was associated with the inhibition of the AChE enzyme. researchgate.net

Dengue Virus Protease: Docking simulations of cinnamic acid amides against the DENV-2 NS2B/NS3 protease were used to investigate binding affinity and interactions, revealing that derivatives with a tert-butyl substituent showed the highest binding affinity. analis.com.my

Cyclooxygenase (COX-1): Cinnamic acid derivatives were docked into the active site of the human COX-1 enzyme, where they were observed to interact with key arginine residues. innovareacademics.in

These studies illustrate how molecular docking can be applied to understand the structural basis of enzyme inhibition by cinnamic acid derivatives. Such computational analyses could be instrumental in designing and optimizing dichlorocinnamic acid-based compounds as targeted inhibitors for agricultural or other applications.

Mechanistic Pathways of Enzyme Modulation

The interaction of small molecules with enzymes is a cornerstone of biochemical research and drug development. These molecules can alter the catalytic activity of enzymes through various mechanisms, broadly categorized as reversible or irreversible inhibition. The specific pathway of modulation dictates the molecule's ultimate biological effect. Research into cinnamic acid derivatives has revealed their potential as enzyme modulators, with the substitution pattern on the phenyl ring playing a critical role in their activity and mechanism.

While specific mechanistic studies on this compound are not extensively available in the public domain, research on the closely related isomer, 2,4-dichlorocinnamic acid , provides significant insight into how dichlorinated cinnamic acids can modulate enzyme function. The primary mechanism identified for this class of compounds, based on available in vitro studies, is the inhibition of tyrosinase.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is also responsible for enzymatic browning in fruits and vegetables. nih.gov The inhibition of this enzyme is of interest in the food industry and for cosmetic applications. Studies on 2,4-dichlorocinnamic acid have elucidated its role as a reversible and uncompetitive inhibitor of mushroom tyrosinase. nih.gov

Uncompetitive Inhibition

Uncompetitive inhibition is a type of reversible inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. bgc.ac.in This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. bgc.ac.in A key characteristic of uncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibition; in fact, it can enhance it because the inhibitor requires the ES complex to be formed for its binding. bgc.ac.in

The inhibitory effect of 2,4-dichlorocinnamic acid on the diphenolase activity of mushroom tyrosinase has been quantified through kinetic studies. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was determined to be 0.295 mM for 2,4-dichlorocinnamic acid. nih.gov The inhibition constant (KIS), which is the dissociation constant of the inhibitor from the ES complex, was found to be 0.159 mM. nih.gov This indicates a moderate affinity of the inhibitor for the enzyme-substrate complex.

In the case of the monophenolase activity of tyrosinase, 2,4-dichlorocinnamic acid was shown to extend the lag time by more than 30.4% and decrease the steady-state activity, further confirming its inhibitory action. nih.gov

The following table summarizes the kinetic parameters of mushroom tyrosinase inhibition by a dichlorocinnamic acid isomer.

CompoundTarget EnzymeInhibition TypeIC₅₀ (mM)KIS (mM)Effect on Monophenolase Activity
2,4-Dichlorocinnamic acidMushroom Tyrosinase (Diphenolase activity)Reversible, Uncompetitive0.2950.159Extended lag time by >30.4%

This detailed in vitro analysis of 2,4-dichlorocinnamic acid provides a strong model for the potential mechanistic pathways through which other dichlorinated cinnamic acid isomers, including this compound, might exert their biological effects. The specific positioning of the chlorine atoms on the phenyl ring is expected to influence the binding affinity and inhibitory potency, but the fundamental mechanism of uncompetitive inhibition on enzymes like tyrosinase is a plausible pathway. Further research is necessary to specifically delineate the enzymatic modulation pathways of this compound and its derivatives.

Advanced Analytical Methodologies for 2,3 Dichlorocinnamic Acid Quantification and Detection

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2,3-Dichlorocinnamic acid from complex mixtures. Its versatility allows for both qualitative and quantitative assessments, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a dominant technique for the analysis of a wide array of pharmaceutical and chemical compounds, including this compound. chromatographyonline.com The development of a robust HPLC method involves a systematic approach to optimize the separation and detection of the analyte.

Method Development:

A typical HPLC method for this compound would likely utilize a C18 column, a popular choice for its hydrophobic stationary phase that effectively retains nonpolar and moderately polar compounds. pensoft.net The mobile phase composition is a critical parameter to adjust for optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. elementlabsolutions.comekb.eg The pH of the aqueous phase is a key variable, particularly for an acidic compound like this compound, as it influences the compound's ionization state and, consequently, its retention on the column. For instance, using a buffer like 0.1% trifluoroacetic acid (TFA) in water can maintain an acidic pH, promoting the retention of the protonated form of the acid. chromatographyonline.com The detection is often carried out using a UV detector, as the aromatic ring and the conjugated double bond in this compound are expected to exhibit strong UV absorbance. dokumen.pub

Method Validation:

Once a method is developed, it must be validated to ensure its suitability for the intended purpose. wjarr.com Validation parameters, as recommended by guidelines from organizations like the International Council for Harmonisation (ICH), typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.egeuropa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing that there are no interfering peaks at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is usually evaluated by analyzing a series of standards over a specified range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. europa.euiosrphr.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. europa.eunih.gov

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²)≥ 0.99
Accuracy (Recovery)80-120% of the test concentration. europa.eu
Precision (RSD)≤ 2%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-noise ratio of 10:1. wjarr.com

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. sigmaaldrich.com

Method Development:

The development of a GC method for this compound would involve selecting an appropriate derivatizing agent, such as a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a methylating agent. nih.gov The choice of the GC column is also critical, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., polysiloxanes) being common. restek.com The oven temperature program, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) are optimized to achieve good separation and sensitivity. nih.gov

Method Validation:

Similar to HPLC, GC methods require rigorous validation. researchgate.net The validation parameters are largely the same: specificity, linearity, range, accuracy, precision, LOD, and LOQ. mdpi.com For GC, it is also important to assess the efficiency and reproducibility of the derivatization reaction. restek.com

ParameterTypical Considerations for GC Method Validation
Derivatization EfficiencyConsistency of derivative formation across different concentrations.
LinearityEstablished using derivatized standards.
AccuracyAssessed by spiking studies with the underivatized analyte, followed by derivatization and analysis.
PrecisionEvaluated for both the derivatization and the chromatographic steps.

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling

For the analysis of this compound at very low concentrations (trace analysis) or for the identification of its metabolites in biological matrices, coupled or tandem techniques are indispensable.

GC-MS: The coupling of a gas chromatograph with a mass spectrometer provides both separation and structural information. restek.comscientificarchives.com The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification. This is particularly useful for confirming the identity of this compound and its derivatives. sigmaaldrich.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique that is widely used for trace quantitative analysis in complex matrices. rsc.orgnih.gov In LC-MS/MS, the LC system separates the analytes, which are then ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer (MS2) then separates the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for detecting trace amounts of the compound and its metabolites. lcms.czchromatographyonline.com

Spectroscopic Analytical Methods (beyond characterization)

While spectroscopic methods like NMR and IR are fundamental for the initial characterization of this compound, they can also be employed for quantitative analysis. dokumen.pubnumberanalytics.com

UV-Visible Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by a molecule. scribd.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), where the analyte has maximum absorbance. libretexts.org This method is relatively simple and cost-effective but can be limited by interferences from other absorbing species in the sample. libretexts.org

Fluorimetry: If this compound or its derivatives exhibit fluorescence, this technique can offer higher sensitivity and selectivity compared to UV-Vis spectroscopy.

Method Validation and Quality Control in Research Studies

Method validation is a critical component of any analytical study to ensure the reliability and accuracy of the results. wjarr.comresearchgate.net The principles of method validation are applicable across all the techniques discussed.

Purity Assessment

Assessing the purity of a this compound sample is a crucial quality control step. Chromatographic methods, particularly HPLC, are well-suited for this purpose. A high-purity sample should ideally show a single major peak, with any impurities appearing as small, well-resolved peaks. The peak area percentage of the main peak can be used to estimate the purity. Diode array detection can further aid in purity assessment by comparing the UV spectra across the peak to check for co-eluting impurities. europa.eu

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, wastewater, or biological fluids presents significant challenges due to the presence of interfering substances. restek.com Effective sample preparation is therefore a critical step to isolate the target analyte, remove matrix components that can suppress instrument signals or damage analytical columns, and concentrate the analyte to a level amenable to detection.

Commonly employed techniques for acidic compounds like chlorinated cinnamic acids include:

Liquid-Liquid Extraction (LLE): This is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solvent and an organic solvent. scioninstruments.com For an acidic analyte like this compound, the pH of the aqueous sample is adjusted to be well below the analyte's pKa, ensuring it is in its neutral, protonated form. This increases its solubility in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), allowing it to be extracted from the aqueous matrix. nih.govnih.gov The organic extract can then be concentrated and analyzed.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for sample cleanup and concentration. scioninstruments.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For acidic compounds, a common approach is to use a reversed-phase sorbent (e.g., C18). The sample is first acidified to neutralize the analyte, which is then adsorbed onto the nonpolar sorbent. Interfering polar compounds are washed away, after which the analyte is eluted with a small volume of an organic solvent. lcms.cz Ion-exchange SPE cartridges can also be used, where a sorbent with basic functional groups retains the acidic analyte, allowing neutral and basic interferences to be washed away.

Derivatization for Gas Chromatography (GC): Due to the carboxylic acid group, this compound is polar and not sufficiently volatile for direct analysis by GC. gcms.cz Therefore, a derivatization step is often required. This involves a chemical reaction to convert the carboxylic acid into a less polar, more volatile ester, such as a methyl ester. scioninstruments.comgcms.cz This process, known as methylation, makes the compound suitable for GC separation and subsequent detection, often by mass spectrometry (GC-MS). mdpi.com

Microwave-Assisted Extraction/Digestion: For solid or semi-solid matrices like soil, sediment, or tissues, microwave-assisted techniques can be employed. thermofisher.com These methods use microwave energy to heat the sample in the presence of a suitable solvent or acid mixture in a closed vessel. thermofisher.com This accelerates the extraction of the analyte from the matrix into the liquid phase, which can then be further purified by LLE or SPE.

The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, the required detection limits, and the analytical instrumentation available. restek.com Often, a combination of these techniques is necessary to achieve the desired purity and concentration for a robust and reliable analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichlorocinnamic acid, and how can purity be optimized?

  • Methodology : The synthesis of chlorinated cinnamic acids typically involves the Perkin reaction between substituted benzaldehydes (e.g., 2,3-dichlorobenzaldehyde) and malonic acid in the presence of a base catalyst. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is critical to achieve >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.8 ppm for aromatic protons) is recommended .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology : Solubility profiling in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) should be conducted using UV-Vis spectroscopy (λmax ~280 nm for cinnamic derivatives). Stability studies under varying pH (2–12) and temperatures (4–37°C) require periodic sampling and LC-MS analysis to detect degradation products (e.g., decarboxylation to 2,3-dichlorostyrene) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (doublets for trans-configuration) and carboxylic acid protons (broad peak at δ 12–13 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 215.97 (theoretical for C₉H₅Cl₂O₂) .

Advanced Research Questions

Q. How does this compound interact with metalloproteases like botulinum neurotoxin (BoNT), and what assays validate inhibition?

  • Methodology :

  • In vitro inhibition : Use FRET-based assays with SNAP-25 substrate and BoNT/A light chain. IC₅₀ values can be determined via dose-response curves.
  • Molecular docking : Compare binding affinity to BoNT/A’s α-exosite using software (AutoDock Vina) and reference crystal structures (PDB: 2IMA for 2,4-dichlorocinnamic hydroxamate) .
  • Cellular assays : Measure protection against BoNT-induced cytotoxicity in neuronal cells (e.g., SH-SY5Y), but note potential discrepancies between in vitro and in vivo efficacy .

Q. What photochemical properties does this compound exhibit, and how can dimerization be monitored?

  • Methodology :

  • UV irradiation experiments : Expose solid-state or solution samples to 254 nm light. Monitor dimerization (e.g., cyclobutane formation) via HPLC and X-ray crystallography.
  • Kinetic analysis : Use time-resolved FT-IR or Raman spectroscopy to track reaction intermediates. Reference studies on 2,4-dichlorocinnamic acid photodimerization mechanisms .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodology :

  • Cross-validation : Compare results from in vitro enzymatic assays, cell-based models, and ex vivo tissue preparations.
  • Meta-analysis : Screen for confounding factors (e.g., serum protein binding in cellular assays) and use isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

  • Methodology :

  • Prodrug design : Synthesize hydroxamate or methyl ester derivatives to enhance membrane permeability.
  • Nanocarrier systems : Encapsulate in liposomes (DOPC/cholesterol) or PLGA nanoparticles for sustained release. Validate via Caco-2 cell permeability assays .

Critical Notes

  • Isomer-Specific Variations : Structural differences between 2,3-, 2,4-, and 2,6-dichlorocinnamic acids may significantly alter reactivity and bioactivity. Always validate assumptions with isomer-specific data .
  • Toxicity Screening : Follow protocols from the Agency for Toxic Substances and Disease Registry (e.g., Ames test, zebrafish embryotoxicity) to assess safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.